molecular formula C20H12N2O4 B2435026 2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione CAS No. 1797349-46-2

2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione

Cat. No.: B2435026
CAS No.: 1797349-46-2
M. Wt: 344.326
InChI Key: WZLGMOCMWDTYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also seems to contain a diazatetracene structure, which typically consists of four fused benzene rings with two nitrogen atoms .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .

Scientific Research Applications

Synthesis and Structural Properties

  • A study by Khan et al. (2005) discusses the synthesis of novel oxa-bridged compounds, which include structures related to the chemical . The research focuses on the creation of highly strained pentacyclic bis-oxa-bridged derivatives, highlighting interesting structural variations and potential applications in synthesis methods (Khan et al., 2005).

Photoinduced Oxidative Annulation

  • Zhang et al. (2017) report a method for the photoinduced direct oxidative annulation of related compounds. This method doesn't require transition metals or oxidants, demonstrating a novel approach for synthesizing polyheterocyclic compounds (Zhang et al., 2017).

Metal-Free Synthesis Methods

  • Research by Yadav et al. (2017) explores an atom-economical, metal-free synthesis of multisubstituted furans. This method involves the internal opening of an aziridine ring, offering an environmentally friendly approach to creating compounds with similar structures (Yadav et al., 2017).

Renewable Production Applications

  • Mahmoud et al. (2014) investigate the renewable production of phthalic anhydride from biomass-derived furan. This study highlights the potential of using related furan compounds in sustainable chemical production processes (Mahmoud et al., 2014).

Catalyst in Hydrogenation

  • Latifi et al. (2017) examine the use of a ruthenium complex as a catalyst for the hydrogenation of dimethyl-furan and related compounds. This research contributes to the understanding of catalytic processes involving furan derivatives (Latifi et al., 2017).

Electronic and Structural Analysis

  • Essa and Jalbout (2008) conduct a theoretical study on the structural and electronic properties of similar compounds, providing insights into their molecular characteristics and potential applications (Essa & Jalbout, 2008).

Future Directions

Furan-based compounds are of significant interest in the field of green chemistry, as they can be derived from renewable resources . They have potential applications in the production of biofuels, plastics, and various chemicals .

Properties

IUPAC Name

2-(furan-2-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-18-13-5-1-2-6-17(13)26-19-15(18)10-14-16(21-19)7-8-22(20(14)24)11-12-4-3-9-25-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLGMOCMWDTYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.